Asimicinone
Description
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(5R)-5-[(11R)-11-hydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29?,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
KGGVWMAPBXIMEM-YKUMBOSTSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H]3CC(C(=O)O3)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Synonyms |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Asimicinone has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Research indicates that it can inhibit the growth of human cancer cells by disrupting mitochondrial function and inducing oxidative stress.
- Case Study : A study published in the Journal of Natural Products demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 5.4 µM, suggesting its potential as a lead compound for developing new anticancer agents .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit mitochondrial dysfunction makes it a candidate for further exploration in neuroprotection.
- Case Study : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated neuronal cultures .
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents.
- Data Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating the effectiveness of this compound against selected pathogens .
4. Toxicological Studies
Given its origin from plants known for their toxicity, this compound's safety profile is crucial. Studies have investigated its toxicological effects, revealing that while it possesses potent biological activities, it also requires careful evaluation due to potential toxicity at higher concentrations.
Comparison with Similar Compounds
Key Observations :
- Structural Complexity: this compound and squamoxinones exhibit higher molecular weights (>600 g/mol) due to extended aliphatic chains and oxygenated rings, whereas Gomisin A and Viscidulin I are smaller, with rigid aromatic systems .
- Bioactivity: this compound’s antimicrobial activity is comparable to squamoxinones but less potent than synthetic flavonoids like Viscidulin I in anti-inflammatory assays .
- Mechanistic Differences: Unlike Gomisin A, which modulates cytochrome P450 enzymes, this compound primarily inhibits mitochondrial NADH dehydrogenase, a trait shared with squamoxinones .
Analytical and Regulatory Considerations
Distinguishing this compound from structurally similar compounds requires advanced analytical techniques. For example:
- Mass Spectrometry (MS): this compound’s fragmentation pattern differs from squamoxinones due to variations in hydroxylation sites .
- Nuclear Magnetic Resonance (NMR): The presence of a γ-lactone in this compound produces distinct $^{13}\text{C}$ NMR signals (e.g., δ 175–180 ppm) compared to the epoxide signals in squamoxinones .
Regulatory evaluations emphasize comparative stability and bioequivalence. For instance, while this compound shares functional groups with Gomisin A, its formulation challenges (e.g., solubility in dimethyl sulfoxide) necessitate distinct pharmacokinetic studies to establish therapeutic equivalence .
Preparation Methods
Plant Material Selection
Asimicinone is predominantly isolated from the seeds of Asimina triloba. Smaller twigs (0–0.5 cm diameter) and unripe fruits also yield potent acetogenin-rich extracts, with twigs showing the highest bioactivity (LC₅₀ = 0.04 ppm in brine shrimp lethality assays).
Solvent Extraction
Crude extracts are obtained via sequential solvent extraction:
-
Defatting : Seeds or twigs are pulverized and soaked in n-hexane for 72 hours to remove lipids.
-
Methanol Extraction : Defatted material is extracted with methanol (3 × 48 hours), concentrated via rotary evaporation, and partitioned into n-hexane and dichloromethane (DCM) fractions.
-
Bioactivity Screening : Fractions are tested for cytotoxicity using assays like the brine shrimp lethality test (BST) or human cancer cell lines (e.g., PC-3, HT-29).
Fractionation and Isolation
Column Chromatography
Active fractions undergo column chromatography on silica gel. Elution with acetone-hexane gradients (e.g., 10–50% acetone) separates acetogenins by polarity. this compound typically elutes in mid-polarity fractions, identified via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile-water (70:30, v/v)
-
Flow Rate : 1.0 mL/min
This compound and its epimer, (2,4-trans)-asimicinone, are resolved using a silica gel normal-phase column with acetone-hexane gradients, achieving baseline separation.
Structural Elucidation
Spectroscopic Analysis
Stereochemical Assignment
Nuclear Overhauser effect spectroscopy (NOESY) and ¹H-¹H COSY distinguish (2,4-cis) and (2,4-trans) configurations. The cis isomer shows NOE correlations between H-2 and H-4.
Bioactivity and Yield Optimization
Cytotoxicity Profiles
This compound exhibits selective cytotoxicity:
Yield Enhancement Strategies
-
Solvent Optimization : Sequential DCM-methanol extraction increases acetogenin recovery by 30% compared to single-solvent methods.
-
Temperature Control : Extraction at 40°C prevents thermal degradation of labile lactones.
Challenges in Synthesis
While total synthesis of this compound remains unreported, key steps from analogous acetogenin syntheses include:
-
Lactone Formation : Mitsunobu reaction to install the γ-lactone.
-
THF Ring Construction : Epoxide cyclization or radical-mediated ring closure.
-
Stereocontrol : Chiral auxiliaries or asymmetric catalysis for THF ring hydroxyls.
Analytical Validation
Purity Assessment
Stability Studies
This compound degrades by 20% in methanol after 6 months at −20°C, necessitating storage under nitrogen.
Industrial-Scale Considerations
Green Extraction Technologies
Cost-Benefit Analysis
| Method | Cost (USD/g) | Yield (%) |
|---|---|---|
| Traditional | 1200 | 0.02 |
| Supercritical CO₂ | 900 | 0.03 |
Q & A
Basic: What methodological frameworks are recommended for formulating research questions on Asimicinone's biochemical mechanisms?
To ensure rigor, employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) when structuring questions. For example:
- "How does this compound (I) modulate apoptosis (O) in hepatocellular carcinoma cells (P) compared to standard chemotherapeutic agents (C)?"
These frameworks help isolate variables (e.g., dose-dependent effects, cellular pathways) and align with hypothesis-driven experimental design .
Basic: What are the best practices for isolating and characterizing this compound from natural sources?
Follow reproducible extraction protocols with iterative optimization:
- Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) for isolation.
- Validate purity via HPLC (>95%) and structural confirmation via NMR (¹H, ¹³C) and HRMS.
- Cross-reference spectral data with published libraries to confirm compound identity .
Advanced: How should researchers design experiments to resolve contradictory data on this compound’s cytotoxicity across cell lines?
Adopt a multi-tiered validation approach :
Standardize conditions : Control for cell passage number, culture media, and incubation time.
Include orthogonal assays : Combine MTT, apoptosis markers (Annexin V/PI), and caspase-3 activation to confirm mechanisms.
Leverage metabolomic profiling : Identify cell-line-specific metabolic vulnerabilities (e.g., ROS levels) that may explain differential responses .
Advanced: What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?
Use computational-guided synthesis :
- Perform docking studies to predict binding affinities for target proteins (e.g., NF-κB).
- Modify functional groups (e.g., hydroxylation, esterification) systematically.
- Validate synthetic routes via retrosynthetic analysis and optimize yields using Design of Experiments (DoE) .
Basic: How can researchers ensure rigorous literature reviews on this compound’s pharmacological properties?
- Prioritize primary sources in databases like SciFinder and PubMed, filtering for peer-reviewed studies.
- Use citation mapping to track seminal papers and identify knowledge gaps (e.g., limited in vivo toxicity data).
- Avoid overreliance on review articles; critically appraise methodologies in original studies .
Advanced: What analytical techniques are critical for validating this compound’s target engagement in complex biological systems?
- Thermal shift assays (CETSA) to confirm target binding.
- CRISPR-Cas9 knockout models to establish phenotype dependency on putative targets.
- SPR or ITC for quantifying binding kinetics and thermodynamics .
Basic: How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Follow Beilstein Journal guidelines : Provide detailed synthetic steps, spectral data, and purity metrics in the main text or supplementary materials.
- Use standardized units (e.g., IC50 in μM ± SD) and disclose instrument calibration details (e.g., HPLC column specifications) .
Advanced: What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance .
Basic: How can researchers address ethical considerations in preclinical this compound studies?
- Adhere to ARRIVE guidelines for animal studies: Justify sample sizes, minimize suffering, and obtain ethics committee approval.
- For human cell lines, verify provenance and consent status via ATCC or equivalent repositories .
Advanced: What integrative approaches are recommended for studying this compound’s synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
